N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
This compound features a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 2. The propanamide chain at position 5 is further functionalized with an N-(5-chloro-2-methylphenyl) group. Thiazole and thiophene moieties are known for their bioactivity, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c1-11-5-6-13(19)10-14(11)21-17(22)8-7-16-18(20-12(2)24-16)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVCUQQIVAOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 295.81 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antinociceptive Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antinociceptive effects. A study synthesized various derivatives similar to this compound and evaluated their antinociceptive activity using standard tests such as the tail clip and hot plate tests. Among the tested compounds, certain derivatives demonstrated enhanced activity compared to traditional analgesics like aspirin and dipyrone .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular responses to pain or infection.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, contributing to their overall biological effectiveness.
Study 1: Antinociceptive Evaluation
A study conducted on similar thiazole derivatives reported significant antinociceptive effects in animal models. The most active compound in this series exhibited an IC value lower than that of the standard drugs used for comparison, indicating superior efficacy in pain relief .
Study 2: Antiviral Screening
A screening of various thiazole-containing compounds for antiviral activity revealed that certain analogs could inhibit viral replication in vitro. The study suggested that modifications in the side chains could enhance antiviral potency, providing a pathway for future research into this compound's potential as an antiviral agent .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Thiophene vs.
- Chloro-Methylphenyl Group : The chloro substituent may increase electrophilicity, aiding in covalent interactions with biological targets, while the methyl group enhances steric bulk, possibly improving selectivity .
- Propanamide Chain : The three-carbon chain balances flexibility and rigidity, optimizing binding to enzyme active sites. Substituents like trifluoropropylsulfinyl (in pesticidal compounds) or aryl groups (in anticancer analogs) dictate target specificity .
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
